Tanshinone IIA Tanshinone IIA 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione is an abietane diterpenoid.
Tanshinone IIA is a natural product found in Salvia miltiorrhiza, Salvia glutinosa, and other organisms with data available.
See also: Salvia Miltiorrhiza Root (part of).
Brand Name: Vulcanchem
CAS No.: 568-72-9
VCID: VC21327224
InChI: InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3
SMILES:
Molecular Formula: C19H18O3
Molecular Weight: 294.3 g/mol

Tanshinone IIA

CAS No.: 568-72-9

VCID: VC21327224

Molecular Formula: C19H18O3

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Tanshinone IIA - 568-72-9

Description

Tanshinone IIA is a pharmacologically active compound extracted from the roots and rhizomes of Salvia miltiorrhiza, commonly known as Danshen. It is a fat-soluble component that has been widely used in traditional Chinese medicine for its diverse therapeutic effects, including cardiovascular protection, anti-inflammatory properties, and potential anticancer activities .

Cardiovascular Protection

Tanshinone IIA has been shown to have protective effects against cardiovascular diseases, particularly atherosclerosis. It inhibits oxidative stress and inflammatory damage to vascular endothelial cells (VECs) and vascular smooth muscle cells (VSMCs), thereby reducing vascular stenosis and improving the stability of atherosclerotic plaques . Additionally, it modulates signaling pathways such as the TLR/NF-κB and MAPKs/NF-κB pathways, contributing to its anti-inflammatory and anticoagulant properties .

Anticancer Effects

Tanshinone IIA exhibits antitumor activities against various cancer cell lines, including leukemia, lung cancer, hepatocellular carcinoma, and gastric carcinoma. It induces apoptosis and differentiation in tumor cells, suggesting potential applications in cancer therapy . The mechanisms underlying these effects involve the regulation of autophagy-related proteins and signaling pathways such as PI3K/Akt/mTOR .

Anti-inflammatory and Antioxidant Effects

Tanshinone IIA possesses significant anti-inflammatory and antioxidant properties, which contribute to its therapeutic benefits. It reduces the production of inflammatory mediators and protects against oxidative stress, thereby mitigating tissue damage in various diseases .

Mechanisms of Action

The mechanisms by which Tanshinone IIA exerts its effects are complex and multifaceted. Key pathways include:

  • Smad2/3, NF-κB, Nrf2, E2F, and Snail/Twist Axis: Involved in fibrosis attenuation .

  • TLR/NF-κB and MAPKs/NF-κB Pathways: Contribute to anti-inflammatory and anticoagulant effects .

  • PI3K/Akt/mTOR and MEK/ERK/mTOR Signaling: Regulate autophagy and cell survival .

Clinical Applications and Future Directions

Despite its promising therapeutic potential, Tanshinone IIA requires further clinical validation. Randomized controlled trials are needed to establish its efficacy in treating conditions like atherosclerosis . Additionally, the development of derivatives such as Sodium Tanshinone IIA Sulfonate (STS) may enhance its clinical utility, although caution is necessary due to potential adverse reactions .

Table 2: Mechanisms of Action

PathwayDescription
Smad2/3, NF-κB, Nrf2, E2F, Snail/Twist AxisFibrosis attenuation
TLR/NF-κB and MAPKs/NF-κBAnti-inflammatory and anticoagulant effects
PI3K/Akt/mTOR and MEK/ERK/mTORAutophagy regulation and cell survival
CAS No. 568-72-9
Product Name Tanshinone IIA
Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
IUPAC Name 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Standard InChI InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3
Standard InChIKey HYXITZLLTYIPOF-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Colorform Red powder
Shelf Life Stable under recommended storage conditions.
Solubility 5 mg/mL methanol
Synonyms tanshinone
tanshinone I
tanshinone II A
tanshinone II B
tanshinone IIA
tanshinone IIB
TTE-50
Vapor Pressure 2.54X10-8 mm Hg at 25 °C (est)
PubChem Compound 164676
Last Modified Aug 15 2023

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